

# Independent Verification of Insilico Medicine's INS018\_055: A Comparative Guide

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## Compound of Interest

Compound Name: *Ins018\_055*

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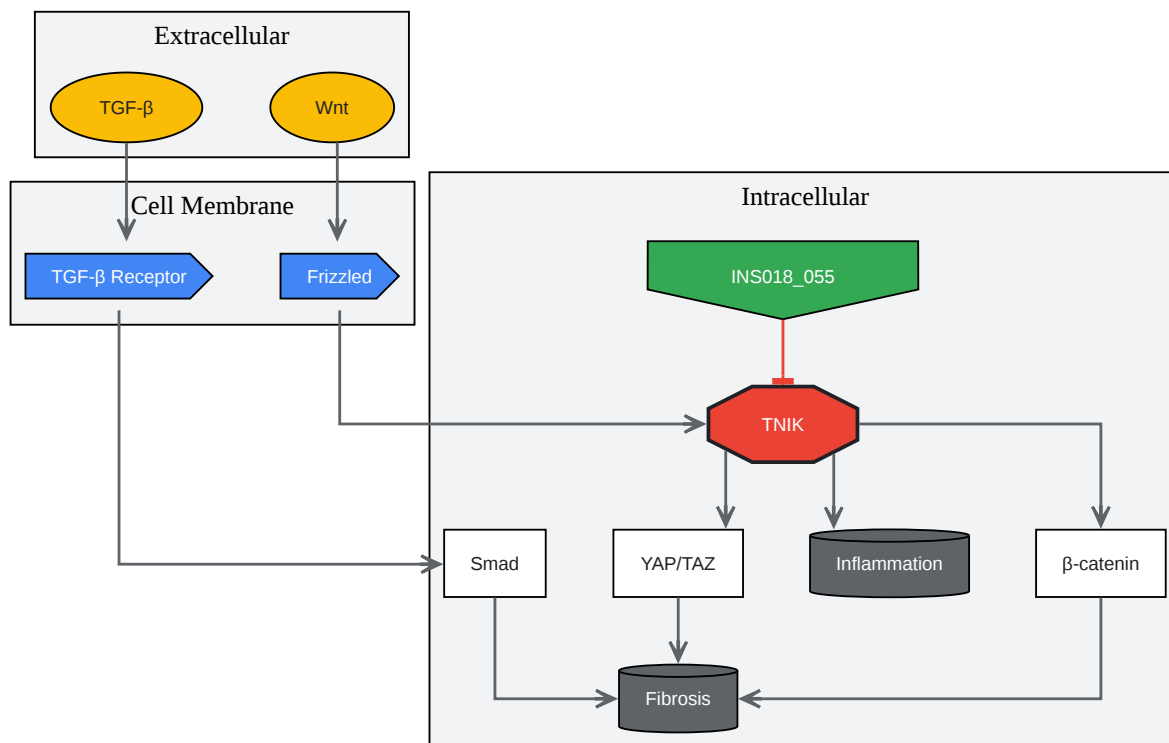
This guide provides an objective comparison of Insilico Medicine's novel drug candidate, **INS018\_055**, with the current standard-of-care treatments for Idiopathic Pulmonary Fibrosis (IPF), nintedanib and pirfenidone. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of the available data.

## Executive Summary

**INS018\_055** is a potential first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a novel anti-fibrotic target identified using generative Artificial Intelligence.[1][2] Currently in Phase 2a clinical trials, **INS018\_055** has shown promising anti-fibrotic and anti-inflammatory effects in preclinical models and a favorable safety profile in early clinical studies.[3][4] This guide summarizes the publicly available quantitative data for **INS018\_055** and compares it against the established IPF therapies, nintedanib and pirfenidone, which are the current benchmarks for efficacy and safety in this indication.

## Mechanism of Action

**INS018\_055** exerts its therapeutic effect by inhibiting TNIK, a kinase implicated in key profibrotic signaling pathways.[1] Preclinical studies have demonstrated that inhibition of TNIK by **INS018\_055** leads to the suppression of the TGF- $\beta$ , Wnt/ $\beta$ -catenin, and YAP/TAZ pathways, which are crucial drivers of fibrosis. This dual anti-fibrotic and anti-inflammatory action presents a potentially differentiated mechanism compared to existing treatments.[5]



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**Figure 1:** Simplified signaling pathway of **INS018\_055** in inhibiting fibrosis.

## Preclinical Data Comparison

**INS018\_055** has undergone extensive preclinical testing, demonstrating potent anti-fibrotic activity. In in vitro assays using primary cells from IPF donors, **INS018\_055** showed more potent anti-epithelial-mesenchymal transition (anti-EMT) and anti-fibroblast-to-myofibroblast transition (anti-FMT) effects compared to nintedanib.[5] Furthermore, in animal models of lung fibrosis, the combination of **INS018\_055** with pirfenidone resulted in improved efficacy.[5] The drug has also shown anti-fibrotic effects in preclinical models of skin and kidney fibrosis.[6]

Parameter	INS018_055	Nintedanib	Pirfenidone
Target(s)	TNIK	VEGFR, FGFR, PDGFR	Unknown
In Vitro Potency	More potent anti-EMT and anti-FMT effects than nintedanib in IPF donor cells[5]	-	-
In Vivo Efficacy	Attenuates lung, skin, and kidney fibrosis in animal models[6]	Reduces decline in lung function in animal models	Reduces decline in lung function in animal models
Combination Therapy	Improved efficacy with pirfenidone in an animal model[5]	-	-

## Clinical Data Comparison

### Pharmacokinetics

Phase 1 studies in healthy volunteers in New Zealand (78 participants) and China (48 participants) have shown that **INS018\_055** has a favorable pharmacokinetic profile.[6][7] The results were consistent across both studies, demonstrating good tolerability and no significant accumulation after seven days of dosing.[8][9]

### Safety and Tolerability

Phase 1 (Healthy Volunteers): In a randomized, double-blind, placebo-controlled Phase 1 trial involving 78 healthy volunteers, **INS018\_055** was found to be generally safe and well-tolerated.[5][8] There were no reported deaths or serious adverse events (SAEs).[8] All treatment-related adverse events were of mild severity and resolved by the end of the study.[8]

Phase 2a (IPF Patients): A Phase 2a study in China with 71 IPF patients met its primary endpoint for safety and tolerability across all tested doses (30mg once daily, 30mg twice daily, and 60mg once daily) over a 12-week period.[3]

Adverse Event Profile	INS018_055 (Phase 1)	Nintedanib (Phase 3)	Pirfenidone (Phase 3)
Most Common AEs	Mild, transient AEs (specifics not detailed in press releases)[8]	Diarrhea, nausea, vomiting	Nausea, rash, diarrhea[10]
Serious AEs	None reported[8]	-	Worsening IPF, pneumonia, respiratory failure[10]
Discontinuation due to AEs	One subject (unrelated to treatment)[8]	-	IPF, nausea, rash, respiratory failure[10]

## Efficacy

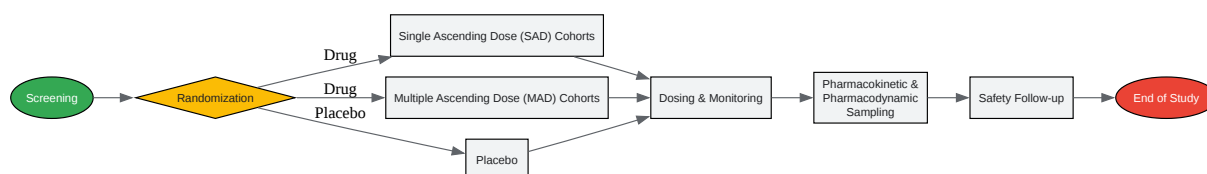
The Phase 2a trial of **INS018\_055** in China also met its secondary efficacy endpoints.[3] Notably, the highest dose of 60mg once daily demonstrated the most significant improvement in Forced Vital Capacity (FVC), a key measure of lung function in IPF patients.[3] While the full data has not yet been publicly released, this early signal is promising.[3]

Efficacy Outcome (Change in FVC)	INS018_055 (Phase 2a Topline)	Nintedanib (Phase 3 - INPULSIS)	Pirfenidone (Phase 3 - ASCEND)
Treatment Duration	12 weeks[3]	52 weeks	52 weeks
Result vs. Placebo	Significant improvement at 60mg QD dose[3]	Reduced annual rate of FVC decline by ~50%[9]	Reduced disease progression, including FVC decline[11]

## Experimental Protocols and Workflows

### INS018\_055 Phase 1 Clinical Trial

The Phase 1 study of **INS018\_055** was a randomized, double-blind, placebo-controlled trial in 78 healthy volunteers in New Zealand.[5] The study design included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the safety, tolerability, and pharmacokinetics of the drug.[5]



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**Figure 2:** Generalized workflow for the **INS018\_055** Phase 1 clinical trial.

## Nintedanib INPULSIS Trials (Phase 3)

The INPULSIS-1 and INPULSIS-2 trials were replicate 52-week, randomized, double-blind, placebo-controlled studies.[9] Patients with IPF were randomly assigned to receive 150 mg of nintedanib twice daily or a placebo. The primary endpoint was the annual rate of decline in FVC.[9]

## Pirfenidone ASCEND Trial (Phase 3)

The ASCEND study was a 52-week, randomized, double-blind, placebo-controlled trial.[11] A total of 555 patients with IPF were assigned to receive either oral pirfenidone (2403 mg per day) or a placebo. The primary endpoint was the change in the percentage of predicted FVC. [11]

## Conclusion

The available data for **INS018\_055** suggests a promising new therapeutic candidate for Idiopathic Pulmonary Fibrosis with a novel, AI-discovered mechanism of action. Preclinical studies indicate potent anti-fibrotic and anti-inflammatory effects. Early clinical data from the Phase 1 trial in healthy volunteers demonstrated a favorable safety and pharmacokinetic profile. The topline results from the Phase 2a trial in IPF patients are encouraging, showing that the drug is safe, well-tolerated, and may improve lung function.

A comprehensive evaluation of **INS018\_055**'s potential will require the full data from the ongoing Phase 2 trials and subsequent larger-scale Phase 3 studies. However, the current evidence provides a strong rationale for its continued development and positions it as a noteworthy contender in the therapeutic landscape for IPF. Researchers and clinicians should monitor upcoming publications and conference presentations for more detailed quantitative data to further inform their assessment of this novel, AI-developed therapeutic.

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